Cefuroxime

描述

属性

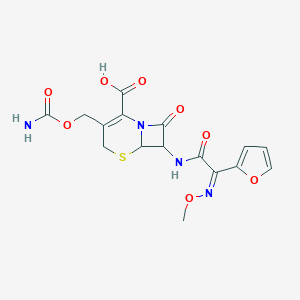

IUPAC Name |

(6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O8S/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20/h2-4,10,14H,5-6H2,1H3,(H2,17,25)(H,18,21)(H,23,24)/b19-9-/t10-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPVXVDWJQMJEE-IZRZKJBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(/C1=CC=CO1)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022774 | |

| Record name | Cefuroxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cefuroxime | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble as sodium salt (145 mg/L), 2.84e-01 g/L | |

| Record name | Cefuroxime | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01112 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefuroxime | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

55268-75-2 | |

| Record name | Cefuroxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55268-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefuroxime [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055268752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefuroxime | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01112 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefuroxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cefuroxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFUROXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1R9FJ93ED | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cefuroxime | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

218-225 °C, 218 - 225 °C | |

| Record name | Cefuroxime | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01112 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefuroxime | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Novel Cefuroxime Derivatives: A Guide to Synthesis and Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cefuroxime is a second-generation cephalosporin antibiotic renowned for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] Its stability against β-lactamases makes it a potent therapeutic agent.[1] However, the rise of antibiotic resistance and challenges related to its bioavailability, particularly its poor absorption from the gastrointestinal tract, necessitate the development of novel derivatives.[1][3] The prodrug form, this compound axetil, was developed to improve oral absorption but requires metabolic conversion to its active form.[1][4]

This technical guide provides an in-depth overview of the synthesis and characterization of several classes of novel this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structured data for comparison, and visualizations of key processes to facilitate further research and development in this critical area. The derivatives covered include Schiff bases, benzoyl derivatives, organic salts, and amino-methylated compounds, each offering unique advantages in terms of enhanced biological activity, improved physicochemical properties, or novel mechanisms of action.

Schiff Base Derivatives of this compound

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a versatile class of compounds with significant antimicrobial potential.[5] Synthesizing Schiff base derivatives of this compound is a promising strategy to develop more effective antibiotics.[5][6]

Synthesis Workflow

The synthesis involves a condensation reaction between the primary amine group of this compound and an aldehyde, such as salicylaldehyde or p-anisaldehyde, typically in a 1:1 molar ratio using methanol as a solvent.[5][7] The reaction mixture is heated for several hours to facilitate the formation of the imine linkage characteristic of Schiff bases.[5][6]

Caption: Synthesis workflow for N-salicylthis compound Schiff base.

Experimental Protocol: Synthesis of N-salicylthis compound

This protocol is adapted from the methodology described by Hoque et al.[5][6][7][8]

-

Reactant Preparation: In a round-bottom flask, combine this compound and salicylaldehyde in a 1:1 molar ratio.

-

Solvent Addition: Add methanol to the flask to serve as the reaction solvent. Introduce a magnetic stirrer.

-

Reaction: Heat the reaction mixture to 80°C and maintain this temperature for 8 hours with continuous stirring.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Product Isolation: After 8 hours, switch off the heat and cool the reaction mixture in an ice-water bath. Allow the product to condense and precipitate over 24 hours.

-

Purification: Collect the condensed product by filtration.

-

Characterization: Characterize the synthesized N-salicylthis compound using techniques such as melting point determination, IR, ¹H-NMR, and UV spectroscopy.

Data Presentation

Table 1: Characterization Data for N-salicylthis compound

| Parameter | Observation | Reference |

|---|---|---|

| Physical State | Solid | [5] |

| Melting Point | Specific to the derivative | [6] |

| Solubility | Tested in various solvents | [5] |

| IR Spectra | Confirms formation of imine (C=N) bond | [6] |

| ¹H-NMR Spectra | Confirms structural protons |[6] |

Table 2: Antibacterial Activity of N-salicylthis compound vs. Parent this compound

| Microorganism | Zone of Inhibition (mm) - this compound | Zone of Inhibition (mm) - N-salicylthis compound | Reference |

|---|---|---|---|

| Escherichia coli | 13 | 14 | [7] |

| Staphylococcus aureus | 18 | 16 |[7] |

The synthesized Schiff base ligand demonstrated greater antibacterial potential against Escherichia coli than the parent this compound.[7] Further studies have also explored the complexation of these Schiff bases with metal ions like Cu²⁺ and Fe²⁺, which can exhibit significantly enhanced antibacterial properties.[9][10]

Benzoyl Derivatives of this compound

Creating benzoyl derivatives of this compound is another strategy to enhance its antibacterial efficacy and potentially overcome resistance mechanisms.[3] This involves reacting this compound sodium with various substituted benzoyl chlorides.

Synthesis Workflow

The synthesis is achieved through a modified Schotten-Baumann reaction, where this compound sodium reacts with a specific benzoyl chloride (e.g., benzoyl chloride, 4-bromobenzoyl chloride, or 4-nitrobenzoyl chloride) in distilled water to yield the corresponding benzoyl derivative.[3]

Caption: Synthesis workflow for this compound benzoyl derivatives.

Experimental Protocol: Synthesis of Benzoyl Derivatives

This protocol is based on the method described by Das et al.[3]

-

Reactant Preparation: Dissolve this compound sodium in distilled water.

-

Reaction: Add the selected benzoyl chloride derivative (e.g., benzoyl chloride, 4-bromobenzoyl chloride, or 4-nitrobenzoyl chloride) to the solution.

-

Execution: Vigorously stir the mixture to facilitate the Schotten-Baumann reaction.

-

Isolation: Isolate the resulting precipitate, which is the this compound benzoyl derivative.

-

Characterization: Perform spectral analysis (e.g., NMR, IR, Mass Spectrometry) to confirm the structure of the synthesized derivatives (Cef-1, Cef-2, Cef-3).

Data Presentation

Table 3: Antimicrobial Activity of this compound Benzoyl Derivatives

| Compound | Zone of Inhibition (mm) vs. Salmonella Typhimurium | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | - | >12.5 µg/ml (for many species) | [3] |

| Cef-1 (Benzoyl) | - | 12.5 µg/ml (for many species) | [3] |

| Cef-2 (4-bromobenzoyl) | 29.33 ± 0.47 | 12.5 µg/ml (for many species) | [3] |

| Cef-3 (4-nitrobenzoyl) | - | 12.5 µg/ml (for many species) |[3] |

Many of the synthesized derivatives outperformed the parent this compound in antimicrobial activity, showing significant zones of inhibition and lower MIC values against various bacterial strains.[3]

Mechanism of Action: Interaction with Penicillin-Binding Proteins (PBPs)

This compound and its derivatives exert their antibacterial effect by inhibiting bacterial cell wall synthesis.[11] They bind to specific Penicillin-Binding Proteins (PBPs) located inside the bacterial cell wall, disrupting the final stage of peptidoglycan synthesis and leading to cell lysis.[11] Molecular docking studies have shown that novel benzoyl derivatives can bind more effectively to various PBPs than this compound itself, suggesting a reason for their enhanced antibacterial efficacy.[3]

Caption: Mechanism of action for this compound derivatives via PBP inhibition.

This compound-Based Organic Salts and Ionic Liquids (OSILs)

Combining Active Pharmaceutical Ingredients (APIs) with biocompatible organic molecules to form salts is a documented method to improve physicochemical properties like solubility and permeability.[1] This approach has been applied to this compound to create novel organic salts and ionic liquids (OSILs) with enhanced characteristics.

Synthesis Workflow

The synthesis of this compound OSILs is achieved through a buffer-assisted neutralization method. This compound is treated with a buffer like ammonium bicarbonate to form a solution. Separately, a cationic precursor (e.g., a pyridinium or imidazolium halide) is passed through an ion-exchange resin to create a cationic solution, which is then added to the buffered this compound solution.[1][4]

Caption: General synthesis workflow for this compound OSILs.

Experimental Protocol: Synthesis of this compound OSILs

This protocol is a generalized procedure based on the work by Ferraz et al.[1][4]

-

Cation Preparation: Prepare a solution of the desired organic cation (e.g., decylpyridinium, [C₁₀Py]) by passing its halide salt through an ion-exchange resin. Wash the resin thoroughly with methanol.

-

Anion Preparation: Disperse this compound in distilled water and add ammonium bicarbonate under stirring until complete dissolution, creating a buffered solution of the this compound anion.

-

Reaction: Cool the this compound-buffered solution to 0°C. Add the prepared cation solution dropwise to the this compound solution while stirring.

-

Stirring: Continue stirring the resulting solution for 15 minutes at 0°C.

-

Isolation: Evaporate the solvent using a rotary evaporator at 40°C.

-

Drying: Dry the resulting product under high vacuum for 24 hours to obtain the final CFX-OSIL.

-

Characterization: Confirm the structure, stoichiometry, and purity using NMR, FTIR, and ESI-MS.

Data Presentation

Table 4: Physicochemical Properties of Selected this compound OSILs

| Compound Name | Cation | Yield (%) | Melting Point (°C) | Water Solubility (mg/mL at 37°C) | Reference |

|---|---|---|---|---|---|

| [C₆Py][CFX] | Hexylpyridinium | Quantitative | Solid | >200 | [1] |

| [C₁₀Py][CFX] | Decylpyridinium | Quantitative | Solid | 16.0 ± 0.5 | [1] |

| [PyC₁₀Py][CFX]₂ | Decanediylbispyridinium | Quantitative | Solid | >200 |[1] |

These novel salts exhibit significantly increased water solubility—8 to 200 times greater than the parent drug—which is a critical factor for bioavailability.[1][12] While most of the synthesized salts lost some in vitro antibacterial activity, the compound [PyC₁₀Py][CFX]₂ retained its activity against E. coli, P. aeruginosa, and B. subtilis.[1]

Conclusion

The synthesis of novel this compound derivatives presents a fertile ground for the development of next-generation antibiotics. The strategies outlined in this guide—including the formation of Schiff bases, benzoyl derivatives, and organic salts—demonstrate viable pathways to enhance the antimicrobial spectrum, improve physicochemical properties like solubility, and overcome existing resistance mechanisms. The detailed protocols and compiled data serve as a foundational resource for researchers to build upon, innovate, and ultimately contribute to the critical pipeline of new antibacterial agents. Future work should continue to explore these and other derivatization strategies, focusing on optimizing biological activity while ensuring favorable safety and pharmacokinetic profiles.

References

- 1. Synthesis, Characterization, Bioavailability and Antimicrobial Studies of this compound-Based Organic Salts and Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gssrr.org [gssrr.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. ijopmr.org [ijopmr.org]

- 6. mathewsopenaccess.com [mathewsopenaccess.com]

- 7. mathewsopenaccess.com [mathewsopenaccess.com]

- 8. [PDF] Synthesize and Antimicrobial Analysis of Schiff Base Ligand N-Salicylthis compound | Semantic Scholar [semanticscholar.org]

- 9. Synthesis, characterization and complexation of Schiff base ligand p-anisalthis compound with Cu2+ and Fe2+ ions; antimicrobial and docking analysis with PBP2xto study pharmacokinetic parameters [ppj.org.ly]

- 10. Synthesis, characterization and complexation of Schiff base ligand p-anisalthis compound with Cu2+ and Fe2+ ions; antimicrobial and docking analysis with PBP2xto study pharmacokinetic parameters [medjpps.periodikos.com.br]

- 11. go.drugbank.com [go.drugbank.com]

- 12. researchgate.net [researchgate.net]

The Synthesis of Cefuroxime Sodium from 7-Aminocephalosporanic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing the second-generation cephalosporin antibiotic, cefuroxime sodium, utilizing 7-aminocephalosporanic acid (7-ACA) as the starting material. The document details the core chemical transformations, presents quantitative data for key reaction steps, and outlines detailed experimental protocols.

Introduction

This compound is a broad-spectrum β-lactam antibiotic with activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its synthesis from the readily available precursor 7-aminocephalosporanic acid (7-ACA) is a cornerstone of semi-synthetic cephalosporin production. The key transformations involve the modification of the C-3 acetyl group of 7-ACA, acylation of the C-7 amino group, and subsequent formation of the C-3 carbamoyloxymethyl side chain. This guide explores the prevalent synthetic routes, highlighting reaction conditions, yields, and purities.

Core Synthetic Pathways

The synthesis of this compound sodium from 7-ACA is a multi-step process. The most common pathway involves four main stages:

-

Deacetylation of 7-ACA: The acetyl group at the C-3 position of 7-ACA is hydrolyzed to yield 3-hydroxymethyl-7-aminocephalosporanic acid (7-AHCA), also known as desacetyl-7-ACA (D-7-ACA).[3][4][5]

-

Acylation of 7-AHCA: The amino group at the C-7 position is acylated using an activated form of (Z)-2-(furan-2-yl)-2-(methoxyimino)acetic acid (SMIA).[1][2]

-

Carbamoylation of the 3-hydroxymethyl group: The hydroxyl group at the C-3 position is converted to a carbamoyloxymethyl group to produce this compound acid.[1][3][6]

-

Salt Formation: this compound acid is converted to its sodium salt, this compound sodium, for pharmaceutical applications.[3][7]

A visual representation of this general synthetic workflow is provided below.

Detailed Experimental Protocols and Data

This section provides a detailed breakdown of the experimental procedures for each step of the synthesis, along with reported quantitative data.

Step 1: Deacetylation of 7-ACA to 7-AHCA

The initial step involves the selective hydrolysis of the C-3 acetoxy group of 7-ACA. This is typically achieved under alkaline conditions.

Experimental Protocol:

A suspension of 7-aminocephalosporanic acid (7-ACA) is made in a mixture of methanol and water.[1] The mixture is cooled to a low temperature, typically between -15°C and -40°C.[1][7] An aqueous solution of a base, such as sodium hydroxide, is then added dropwise while maintaining the low temperature and a specific pH, generally between 11.5 and 12.5.[3][7] The reaction is monitored, and upon completion, the pH is adjusted to between 4.0 and 8.5 using a dilute acid like HCl to precipitate the 7-AHCA product.[1][3] The resulting solid is filtered, washed, and dried.

Quantitative Data:

| Parameter | Value | Reference |

| Molar Ratio (7-ACA:NaOH) | 1:2.4 | [1] |

| Temperature | -40°C | [1] |

| Reaction Time | 1 hour | [1] |

| Yield | 80.4% | [1] |

Step 2: Acylation of 7-AHCA

The acylation of the 7-amino group of 7-AHCA is a critical step that introduces the characteristic side chain of this compound. This involves the activation of (Z)-2-(furan-2-yl)-2-(methoxyimino)acetic acid (SMIA) to an acid chloride (SMIA-Cl) followed by condensation with 7-AHCA.

Activation of SMIA:

A novel and "green" approach utilizes oxalyl chloride as the activating agent.[1][2] SMIA is reacted with oxalyl chloride in a solvent mixture, such as N,N-Dimethylacetamide (DMAC), N,N-Dimethylformamide (DMF), and dichloromethane (MC), to produce the solid SMIA-Cl.[1] An alternative, though less environmentally friendly method, uses phosphoryl chloride (POCl3) for the activation.[1]

Experimental Protocol (Acylation):

7-AHCA is dissolved in a mixture of water and methanol at a low temperature (around -40°C), and the pH is adjusted to a range of 7.0 to 8.0 with a base like sodium hydroxide to ensure the 7-AHCA is in solution.[1] A solution of the prepared SMIA-Cl is then added to the 7-AHCA solution at a controlled temperature, typically between 0-2°C. The reaction mixture is then refluxed for a short period.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Activating Agent for SMIA | Oxalyl Chloride | [1][2] |

| Yield of SMIA Activation | 90% | [1] |

| Reaction Time for Activation | 1.5 hours | [1] |

| Yield of Descarbamoyl this compound Acid | 71.3% | [1] |

| Purity of Descarbamoyl this compound Acid | 90.9% | [1] |

The logical flow for the acylation step is depicted in the following diagram.

Step 3: Carbamoylation of Descarbamoyl this compound Acid

In this step, the 3-hydroxymethyl group is converted to a carbamoyloxymethyl group using chlorosulfonyl isocyanate (CSI).

Experimental Protocol:

A stirred suspension of descarbamoyl this compound acid in a dry solvent such as acetonitrile is cooled to 0-5°C.[1] Chlorosulfonyl isocyanate (CSI) is then added, and the mixture is stirred at this low temperature for approximately one hour.[1] The reaction mixture is subsequently hydrolyzed with an ammonia solution, maintaining the pH between 7.0 and 7.5.[1] Finally, the mixture is acidified with an acid like hydrochloric acid to a pH of 2.0 to precipitate the this compound acid crystals.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Molar Ratio (Descarbamoyl this compound Acid:CSI) | 1:2 | [1] |

| Temperature | 0-5°C | [1] |

| Solvent | Acetonitrile | [1] |

| Yield | 72% | [1] |

| Purity | 90% | [1] |

Step 4: Formation of this compound Sodium

The final step is the conversion of this compound acid to its pharmaceutically acceptable sodium salt.

Experimental Protocol:

This compound acid is treated with a sodium salt of an organic acid, such as sodium iso-octoate or sodium 2-ethylhexanoate, in a suitable solvent to yield the this compound sodium crude product.[3][8] The crude product can then be purified by methods like dilution crystallization to obtain the final product that meets pharmacopoeial standards.[3]

Quantitative Data:

| Parameter | Value | Reference |

| Salt Forming Reagent | Sodium iso-octoate | [3] |

| Overall Yield (4-step process) | 42% | [1][2][9] |

| Purity of final product | >99% | [4][5] |

Alternative Synthetic Strategies

While the four-step process is common, other routes have been explored. One such method involves the direct acylation of 7-amino-3-aminocarbonyloxymethyl-3-cephem-4-carboxylic acid, which can be isolated from the fermentation broth of Streptomyces lactamdurans, with activated SMIA.[6] This approach simplifies the synthesis by starting with a precursor that already contains the desired C-3 side chain.

Another patented method describes the N-acylation of 7-ACA with furoyl acetylcholine at the 7-position, followed by hydrolysis of the 3-acetyl group at low temperature to obtain the descarbamoyl this compound intermediate.[4][5]

The signaling pathway for the primary synthetic route is illustrated below.

Conclusion

The synthesis of this compound sodium from 7-aminocephalosporanic acid is a well-established process with several documented methodologies. The four-step pathway involving deacetylation, acylation, carbamoylation, and salt formation remains a prevalent and efficient route. Recent advancements, such as the use of greener activating reagents like oxalyl chloride, have improved the environmental footprint of the synthesis.[1][2] The quantitative data and detailed protocols presented in this guide offer valuable insights for researchers and professionals in the field of drug development and manufacturing, enabling the optimization of existing processes and the exploration of novel synthetic strategies.

References

- 1. gssrr.org [gssrr.org]

- 2. gssrr.org [gssrr.org]

- 3. CN101054386A - Method of synthesizing this compound - Google Patents [patents.google.com]

- 4. Preparation method of high-purity this compound acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN102134252A - Preparation method of high-purity this compound acid - Google Patents [patents.google.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. New method for preparing this compound sodium compound - Eureka | Patsnap [eureka.patsnap.com]

- 8. patents.justia.com [patents.justia.com]

- 9. Preparation of this compound from 7-ACA | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

Spectroscopic Characterization of Novel Cefuroxime Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methodologies employed in the characterization of new Cefuroxime analogs. This compound, a second-generation cephalosporin antibiotic, serves as a critical scaffold for the development of novel antibacterial agents with enhanced efficacy and resistance profiles. This document outlines detailed experimental protocols, presents key quantitative data, and visualizes essential workflows and biological interactions to facilitate research and development in this area.

Synthesis of New this compound Analogs

The synthesis of novel this compound analogs is a crucial first step in the drug discovery process. Various chemical modifications can be introduced to the this compound core structure to alter its pharmacokinetic and pharmacodynamic properties. Two common approaches are the formation of organic salts and ionic liquids, and the creation of benzoyl derivatives.

Synthesis of this compound-Based Organic Salts and Ionic Liquids

This method involves a buffer-assisted neutralization reaction to pair this compound as an anion with various organic cations, such as pyridinium and imidazolium derivatives.[1]

Experimental Protocol:

-

Cation Exchange: Dissolve the halide salt of the desired organic cation in methanol and pass it through a column containing an anion exchange resin.

-

This compound Solution Preparation: Disperse this compound in distilled water and add ammonium bicarbonate with stirring until complete dissolution.

-

Reaction: Add the solution of the organic cation dropwise to the this compound solution at 0°C with continuous stirring.

-

Isolation: Stir the resulting solution for 15 minutes before evaporating the solvent under reduced pressure at 40°C.

-

Drying: Dry the resulting product under high vacuum for 24 hours to yield the this compound organic salt or ionic liquid.

Synthesis of Benzoyl Derivatives of this compound

The Schotten-Baumann reaction can be employed to synthesize benzoyl derivatives of this compound by reacting this compound sodium with various benzoyl chlorides.[2]

Experimental Protocol:

-

Dissolution: Dissolve this compound sodium in a suitable solvent.

-

Acylation: Add the desired benzoyl chloride (e.g., benzoyl chloride, 4-bromobenzoyl chloride, or 4-nitrobenzoyl chloride) to the solution.

-

Reaction: The reaction proceeds to form the corresponding benzoyl derivative.

-

Purification: The synthesized derivative is then purified using appropriate chromatographic techniques.

Spectroscopic Characterization Techniques

A suite of spectroscopic techniques is essential for the comprehensive structural elucidation and characterization of newly synthesized this compound analogs. These methods provide detailed information about the molecular structure, functional groups, and elemental composition of the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise molecular structure of this compound analogs. Both ¹H and ¹³C NMR are employed to identify the chemical environment of hydrogen and carbon atoms within the molecule.

Experimental Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: Dissolve 5-10 mg of the this compound analog in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Parameters:

-

Set the spectral width to appropriately cover the expected chemical shift range.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Parameters:

-

Employ proton decoupling to simplify the spectrum.

-

Use a sufficient number of scans, as ¹³C is less sensitive than ¹H.

-

-

Data Analysis: Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to specific atoms in the molecule.

Data Presentation:

Table 1: Representative ¹H NMR Chemical Shift Data for this compound Isomers

| Proton | Z-Isomer (ppm) | E-Isomer (ppm) |

| Furan H-2 | 6.80 | 7.50 |

| ... | ... | ... |

Table 2: Representative ¹³C NMR Chemical Shift Data for this compound Isomers

| Carbon | Z-Isomer (ppm) | E-Isomer (ppm) |

| Furan C-2 | 112.0 | 119.0 |

| ... | ... | ... |

Note: Specific chemical shifts will vary depending on the exact analog structure and the solvent used.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the this compound analogs by measuring the absorption of infrared radiation.

Experimental Protocol:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the solid sample with dry potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet.

-

-

Instrumentation: Record the spectrum using an FT-IR spectrometer.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to specific functional groups (e.g., C=O, N-H, C-O).

Data Presentation:

Table 3: Key FT-IR Absorption Bands for this compound Analogs

| Functional Group | Characteristic Absorption (cm⁻¹) |

| β-lactam C=O stretch | ~1760 |

| Amide C=O stretch | ~1680 |

| Carboxylate C=O stretch | ~1600 |

| N-H stretch | ~3300 |

| C-O stretch | 1000-1300 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the this compound analogs. Electrospray ionization (ESI) is a common technique used for these types of molecules.

Experimental Protocol for ESI-MS:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Introduce the sample into an ESI-mass spectrometer.

-

Ionization: Apply a high voltage to the sample solution to generate gas-phase ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).

-

Fragmentation Analysis (MS/MS): Select the parent ion and subject it to collision-induced dissociation to obtain fragmentation patterns, which aid in structural elucidation.

Data Presentation:

Table 4: Representative ESI-MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Product Ions (m/z) |

| 425.0 (M+H)⁺ | 383.0, 324.1, 282.1 |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule and can be used for quantitative analysis.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the this compound analog in a suitable solvent (e.g., methanol, water).

-

Instrumentation: Use a UV-Vis spectrophotometer to measure the absorbance of the solution.

-

Data Acquisition: Scan the sample over the UV-visible range (typically 200-800 nm) to determine the wavelength of maximum absorbance (λmax).

-

Quantitative Analysis: Create a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations to determine the concentration of an unknown sample.

Data Presentation:

Table 5: UV-Vis Absorption Maxima for this compound Analogs

| Analog | Solvent | λmax (nm) |

| This compound | Methanol | ~278 |

| This compound Axetil | Acetonitrile | ~277[3] |

Visualizing Workflows and Biological Interactions

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the spectroscopic characterization of new this compound analogs.

Caption: General workflow for the synthesis and spectroscopic characterization of new this compound analogs.

Covalent Docking with Penicillin-Binding Proteins (PBPs)

This compound and its analogs exert their antibacterial effect by inhibiting bacterial cell wall synthesis. They act as irreversible inhibitors of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for peptidoglycan synthesis. The interaction involves the covalent acylation of a serine residue in the active site of the PBP by the β-lactam ring of the antibiotic.

Caption: Mechanism of action of this compound analogs via covalent inhibition of Penicillin-Binding Proteins.

Conclusion

The spectroscopic characterization of new this compound analogs is a multifaceted process that relies on the synergistic application of various analytical techniques. This guide provides a foundational framework for researchers, outlining the essential experimental protocols and data interpretation strategies. By following these methodologies, scientists can effectively elucidate the structures of novel this compound derivatives, paving the way for the development of next-generation antibiotics to combat bacterial resistance.

References

Navigating the In-Vitro Antibacterial Landscape of Cefuroxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefuroxime, a second-generation cephalosporin antibiotic, has long been a cornerstone in the treatment of a variety of bacterial infections. Its broad spectrum of activity against both Gram-positive and Gram-negative organisms has rendered it a valuable tool in the clinician's armamentarium.[1][2] This technical guide provides an in-depth exploration of the in-vitro antibacterial spectrum of this compound, presenting quantitative data, detailed experimental protocols, and a visual representation of its mechanism of action. The information compiled herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3] Like other β-lactam antibiotics, its primary targets are the penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis.[3][4][5] By binding to and inactivating these proteins, this compound disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[3][5] this compound's stability in the presence of many bacterial β-lactamases contributes to its broader spectrum of activity compared to first-generation cephalosporins.[6][7]

Experimental Protocols for In-Vitro Susceptibility Testing

The determination of this compound's in-vitro antibacterial spectrum relies on standardized antimicrobial susceptibility testing (AST) methods. The goal of these methods is to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.[8] The most widely recognized standards and guidelines for AST are provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8]

Key Methodologies:

-

Broth Microdilution: This is one of the most common methods for determining MIC values. It involves preparing two-fold serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the lowest concentration of this compound that prevents visible growth is recorded as the MIC.[8][9]

-

Agar Dilution: In this method, varying concentrations of this compound are incorporated into molten agar, which is then poured into petri dishes. The surface of the agar is then inoculated with a standardized suspension of the test bacteria. Following incubation, the MIC is determined as the lowest concentration of the antibiotic that inhibits visible bacterial growth.

-

Disk Diffusion (Kirby-Bauer Test): This qualitative or semi-quantitative method involves placing paper disks impregnated with a specific concentration of this compound onto an agar plate that has been uniformly inoculated with the test bacterium. As the antibiotic diffuses into the agar, it creates a concentration gradient. The diameter of the zone of growth inhibition around the disk is measured after incubation and is correlated with the MIC.

In-Vitro Antibacterial Spectrum of this compound

The following tables summarize the in-vitro activity of this compound against a range of clinically relevant Gram-positive and Gram-negative bacteria. The data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit 50% (MIC50) and 90% (MIC90) of the tested isolates, as well as the overall MIC range.

Gram-Positive Bacteria

| Bacterial Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (Methicillin-susceptible) | 63 | 0.12-0.25 | 0.5-2 | 0.06-2 |

| Streptococcus pneumoniae (Penicillin-susceptible) | 68 | ≤0.064 | ≤0.064 | 0.008-0.064 |

| Streptococcus pneumoniae (Penicillin-intermediate/resistant) | 11 | 0.5 | 1 | 0.125-2 |

| Streptococcus pyogenes | 42 | - | - | - |

| Viridans Group Streptococci | - | - | - | - |

Data for S. pyogenes and Viridans Group Streptococci often shows high susceptibility, with specific MIC values varying across studies.

Gram-Negative Bacteria

| Bacterial Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Haemophilus influenzae | 94720 | 1 | 2 | 0.03-256 |

| Escherichia coli | 95990 | 4 | 8 | 0.125->256 |

| Klebsiella pneumoniae | - | 32 | 64 | 4-64 |

| Proteus mirabilis | - | - | - | - |

| Moraxella catarrhalis | 117 | 1.5 | 3 | 0.125-8 |

| Neisseria gonorrhoeae | 1985 | - | - | - |

| Enterobacter spp. | 4203 | 2 | 32 | 0.5->256 |

Note: The presented data is a synthesis from multiple sources and may vary based on geographical location, time of isolate collection, and testing methodology. For Klebsiella pneumoniae and Proteus mirabilis, MIC values can be highly variable due to the prevalence of resistance mechanisms. Neisseria gonorrhoeae susceptibility to this compound has declined, and it is no longer a recommended first-line agent for this infection.[10]

Conclusion

This technical guide provides a consolidated overview of the in-vitro antibacterial spectrum of this compound, grounded in established experimental methodologies. The presented quantitative data, summarized in tabular form, offers a clear perspective on this compound's activity against key bacterial pathogens. The visualization of its mechanism of action and the experimental workflow further elucidates the fundamental principles underlying its use. It is imperative for researchers and drug development professionals to consider this in-vitro data in the broader context of pharmacokinetic/pharmacodynamic principles and evolving antimicrobial resistance patterns to guide future research and development efforts in the ongoing battle against bacterial infections.

References

- 1. Antibiotic susceptibility patterns of viridans group streptococci isolates in the United States from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Susceptibility of Urogenital and Extragenital Neisseria gonorrhoeae Isolates Among Men Who Have Sex With Men: Strengthening the US Response to Resistant Gonorrhea and Enhanced Gonococcal Isolate Surveillance Project, 2018 to 2019 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial susceptibility of Neisseria gonorrhoeae in Barcelona during a five-year period, 2013 to 2017 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial susceptibilities of Neisseria gonorrhoeae in Canada, CCDR 49(9) - Canada.ca [canada.ca]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Susceptibility of clinical Moraxella catarrhalis isolates in British Columbia to six empirically prescribed antibiotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro research of combination therapy for multidrug-resistant Klebsiella pneumoniae bloodstream infections - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound: Antimicrobial Activity, Susceptibility, Administration and Dosage, Clinical Uses etc._Chemicalbook [chemicalbook.com]

Elucidation of Cefuroxime degradation products and pathways

An In-depth Technical Guide to the Degradation of Cefuroxime: Products and Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation behavior of this compound, a second-generation cephalosporin antibiotic. Understanding the stability of this compound and its prodrug, this compound Axetil, is critical for the development of stable pharmaceutical formulations, ensuring therapeutic efficacy and patient safety. This document details the degradation products, pathways, and kinetics under various stress conditions, supported by quantitative data, experimental protocols, and visual diagrams.

Overview of this compound Stability

This compound is susceptible to degradation through several pathways, primarily hydrolysis and isomerization. The stability is significantly influenced by pH, temperature, light, and oxidizing agents. Forced degradation studies are essential to elucidate these pathways and identify potential degradation products that may arise during manufacturing, storage, or administration.[1][2] The prodrug, this compound Axetil, is designed for oral administration and is rapidly hydrolyzed by esterases in the gastrointestinal tract and blood to release the active form, this compound.[3][4]

Quantitative Degradation Data

Forced degradation studies reveal the susceptibility of this compound and its derivatives to various stress conditions. The following tables summarize the quantitative data from these studies.

Table 1: Degradation of this compound Tablets under Various Stress Conditions

| Stress Condition | Reagent/Parameter | Time | Remaining Assay (%) | Reference |

| Alkaline Hydrolysis | 0.1N NaOH | 90 minutes | 29.56% (70.44% degraded) | [1] |

| 0.1N NaOH | 1st Day | 21.88% | [5] | |

| 0.1N NaOH | 3rd Day | Complete Degradation | [1] | |

| Acidic Hydrolysis | 0.1N HCl | 90 minutes | 29.06% (70.94% degraded) | [1] |

| 0.1N HCl | 1st Day | 18.64% | [5] | |

| 0.1N HCl | 3rd Day | Complete Degradation | [1] | |

| Oxidative Degradation | 30% H₂O₂ | 90 minutes | 32.10% (67.90% degraded) | [1] |

| 30% H₂O₂ | 1st Day | 59.12% | [5] | |

| 30% H₂O₂ | 3rd Day | Complete Degradation | [1] | |

| Thermal Degradation | 50°C | 5 Days | 75.33% | [1] |

| Photolytic Degradation | Sunlight | 5 Days | 72.88% | [1] |

Table 2: Degradation Kinetics of this compound Lysine in Aqueous Solution

| Parameter | Value | Conditions | Reference |

| Kinetic Order | First-Order | All experimental conditions | [6][7] |

| pH of Maximum Stability | 3.6 to 9.0 | Aqueous solution | [6][7] |

| Activation Energy (Ea) | 116.0 kJ/mol | - | [6][7] |

| Half-life (t₁/₂) at 25°C | 211.3 hours | - | [6][7] |

| Shelf-life (t₀.₉) at 25°C | 32.13 hours | - | [6][7] |

Degradation Pathways and Products

This compound degradation primarily involves the hydrolysis of the β-lactam ring, a characteristic feature of cephalosporins, and the hydrolysis of the carbamate side chain at the C3 position.[8] For the prodrug this compound Axetil, the initial and primary degradation step in aqueous solution is hydrolysis of the acetoxyethyl ester to form the active drug, this compound.[9] Under stress conditions, such as high temperature and humidity, this compound Axetil can also undergo isomerization to form Δ³-isomers and E-isomers.[10][11]

The following diagram illustrates the principal degradation pathways.

References

- 1. Degradation studies of this compound tablet by using spectrophotometric techniques [wisdomlib.org]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. STABILITY OF this compound AXETIL ORAL SUSPENSION AT DIFFERENT TEMPERATURE STORAGE CONDITIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. wisdomlib.org [wisdomlib.org]

- 6. Degradation Kinetics of this compound Lysine in Aqueous Solution by ...: Ingenta Connect [ingentaconnect.com]

- 7. researchgate.net [researchgate.net]

- 8. Kinetic studies on the storage and stability of this compound sodium in relation to clinical practice - Analytical Proceedings including Analytical Communications (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. ptfarm.pl [ptfarm.pl]

- 11. A stability indicating assay method for this compound axetil and its application to analysis of tablets exposed to accelerated stability test conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol for the Determination of Cefuroxime in Human Plasma by HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a comprehensive set of protocols for the quantitative determination of cefuroxime in human plasma samples using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.

Introduction

This compound is a broad-spectrum, second-generation cephalosporin antibiotic widely used for the treatment of various bacterial infections.[1][2] Monitoring its concentration in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring, especially in critically ill patients where its pharmacokinetic properties may be altered.[1] This application note describes a simple, rapid, and sensitive HPLC-UV method for the determination of this compound in human plasma. The method involves a straightforward protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and UV detection.[1] The method has been validated according to established guidelines for bioanalytical method validation.[1]

Experimental

Materials and Reagents

-

This compound Sodium Salt (Reference Standard): Sigma-Aldrich or equivalent[2]

-

Internal Standard (IS): Cefazolin Sodium Salt or Cefalexin Monohydrate[1][2]

-

Acetonitrile (HPLC Grade): Merck or equivalent[1]

-

Methanol (HPLC Grade): Merck or equivalent[1]

-

Trifluoroacetic Acid (TFA): Panreac Applichem or equivalent[1]

-

Water (HPLC Grade): Milli-Q or equivalent

-

Drug-free Human Plasma: Sourced from a certified blood bank

Instrumentation

-

HPLC System: Agilent 1220 Infinity LC or equivalent, equipped with a binary pump, manual injector or autosampler, thermostatic column compartment, and a variable wavelength UV detector.[1]

-

Analytical Column: Brisa LC2 C18 column (5 µm, 4.6 x 250 mm) or equivalent C18 column.[1]

-

Centrifuge: Capable of reaching at least 8000 x g.[1]

-

Vortex Mixer

-

Sonicator

Chromatographic Conditions

A summary of the optimal chromatographic conditions is provided in the table below.

| Parameter | Condition |

| Column | Brisa LC2 C18 (5 µm, 4.6 x 250 mm) |

| Mobile Phase | 0.1% Trifluoroacetic Acid in Water : Acetonitrile (75:25, v/v)[1] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 50 µL[1] |

| Column Temperature | Ambient |

| Detection Wavelength | 280 nm[1] |

| Internal Standard | Cefazolin[1] |

| Run Time | Approximately 12 minutes |

Protocols

Preparation of Stock and Working Solutions

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound sodium salt in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Cefazolin sodium salt in methanol.

-

Working Solutions: Prepare working solutions of this compound and the internal standard by diluting the stock solutions with methanol to the desired concentrations for calibration standards and quality control samples.

Preparation of Calibration Standards and Quality Control (QC) Samples

-

Prepare a series of calibration standards by spiking drug-free human plasma with the appropriate this compound working solutions to achieve final concentrations in the range of 0.25–50 µg/mL.[1]

-

Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range (e.g., 2, 10, and 50 µg/mL).[1]

Sample Preparation (Protein Precipitation)

The following diagram illustrates the workflow for the protein precipitation method.

Protocol:

-

To 200 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard solution (200 µg/mL Cefazolin).[1]

-

Vortex the sample briefly to mix.

-

Add 100 µL of methanol followed by 100 µL of a 1:2 solution of trifluoroacetic acid in methanol to precipitate the plasma proteins.[1]

-

Vortex the mixture for 10 seconds and then sonicate for 5 minutes.[1]

-

Centrifuge the sample at 8000 x g for 10 minutes.[1]

-

Carefully transfer 300 µL of the clear supernatant into an autosampler vial.[1]

-

Inject 50 µL of the supernatant into the HPLC system.[1]

Method Validation Summary

The described method was validated for its selectivity, linearity, precision, accuracy, and recovery. The results are summarized in the tables below.

Linearity

The calibration curve was linear over the concentration range of 0.25–50 µg/mL.[1]

| Parameter | Value |

| Concentration Range | 0.25–50 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated at three QC levels.

| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| Low | 2.0 | < 10% | 90-110% | < 10% | 90-110% |

| Medium | 10.0 | < 10% | 90-110% | < 10% | 90-110% |

| High | 50.0 | < 10% | 90-110% | < 10% | 90-110% |

| Data presented is a summary of expected performance based on published methods.[1] |

Recovery

The extraction recovery of this compound from plasma was determined at three QC levels.

| QC Level | Concentration (µg/mL) | Mean Recovery (%) |

| Low | 2.0 | > 90% |

| Medium | 10.0 | > 90% |

| High | 50.0 | > 90% |

| The mean recovery for this compound using this method is expected to be around 93.52%.[1] |

System Suitability

To ensure the performance of the chromatographic system, system suitability tests should be performed before each analytical run.

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2 |

| Theoretical Plates | > 2000 |

| %RSD of Peak Areas (n=6) | < 2% |

Data Analysis and Quantification

The concentration of this compound in the plasma samples is determined by calculating the peak area ratio of this compound to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the corresponding this compound concentration of the calibration standards. The concentration of this compound in the unknown samples is then interpolated from this calibration curve.

The following diagram illustrates the overall analytical workflow.

References

Application Notes and Protocols for the Quantitative Analysis of Cefuroxime in Pharmaceuticals by UV Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the quantitative analysis of Cefuroxime in pharmaceutical formulations using Ultraviolet (UV) Spectroscopy. This cost-effective and straightforward analytical technique is widely applicable for the routine quality control of this compound in its various dosage forms.

Introduction

This compound is a second-generation cephalosporin antibiotic used to treat a wide variety of bacterial infections. It is available in different pharmaceutical forms, such as this compound Axetil for oral administration (tablets) and this compound Sodium for injections. Accurate quantification of the active pharmaceutical ingredient (API) in these formulations is crucial to ensure their safety and efficacy. UV-Visible spectrophotometry offers a simple, rapid, and reliable method for this purpose. The principle is based on the measurement of the absorbance of a this compound solution at its specific wavelength of maximum absorption (λmax).

Quantitative Data Summary

The following tables summarize the validation parameters for the quantitative analysis of this compound and its prodrug, this compound Axetil, by UV spectroscopy, as reported in various studies.

Table 1: Method Validation Parameters for this compound Sodium Analysis

| Parameter | Reported Values | Solvent | λmax (nm) | Reference |

| Linearity Range | 2.0 - 16.0 µg/mL | Distilled Water | 275 | [1][2] |

| 10 - 15 µg/mL | Water | 280 | [3] | |

| 8 - 32 µg/mL | 0.01 N NaOH | 279 | [4] | |

| 5 - 14 µg/mL | Water | 280 | [5] | |

| Correlation Coefficient (R²) | 0.9999 | Distilled Water | 275 | [1][2] |

| 0.9992 | Water | 280 | [3] | |

| Limit of Detection (LOD) | 0.11 µg/mL | Distilled Water | 275 | [1][2] |

| Limit of Quantification (LOQ) | 0.39 µg/mL | Distilled Water | 275 | [1][2] |

| Accuracy (% Recovery) | 100.0 - 100.3% | Distilled Water | 275 | [1][2] |

| Precision (% RSD) | Intra-day: 1.2 - 1.6% | Distilled Water | 275 | [1][2] |

| Inter-day: 1.0 - 1.4% | Distilled Water | 275 | [1][2] |

Table 2: Method Validation Parameters for this compound Axetil Analysis

| Parameter | Reported Values | Solvent | λmax (nm) | Reference |

| Linearity Range | 0.4 - 2.0 µg/mL | 0.1N HCl | 281 | [6][7] |

| 9.20 - 27.60 µg/mL | Methanol | 277 | [8][9] | |

| 5 - 25 µg/mL | Methanol | 277 | [10] | |

| 1.0 - 35.0 µg/mL | Acetonitrile | 277 | [11] | |

| Correlation Coefficient (R²) | 0.998 | 0.1N HCl | 281 | [6][7] |

| 0.999 | Methanol | 277 | [8][9] | |

| Accuracy (% Recovery) | 98.54 - 99.98% | 0.1N HCl | 281 | [7] |

| 100.56% | Methanol | 277 | [8][9] | |

| Precision (% RSD) | < 2% | 0.1N HCl | 281 | [7] |

| 0.316% | Methanol | 277 | [8][9] |

Experimental Protocols

The following are detailed protocols for the quantitative analysis of this compound Sodium and this compound Axetil in pharmaceutical dosage forms.

Protocol for this compound Sodium in Injectable Formulations

Objective: To determine the concentration of this compound Sodium in a given injectable formulation by UV spectroscopy.

Materials and Reagents:

-

This compound Sodium reference standard

-

This compound Sodium injectable formulation

-

Distilled water

-

Volumetric flasks (10 mL, 100 mL)

-

Pipettes

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of Standard Stock Solution (1000 µg/mL):

-

Accurately weigh 100 mg of this compound Sodium reference standard.

-

Transfer it to a 100 mL volumetric flask.

-

Dissolve and make up the volume with distilled water.

-

-

Preparation of Working Standard Solutions:

-

Preparation of Sample Solution:

-

Take a quantity of the powder for injection equivalent to 100 mg of this compound Sodium.

-

Transfer it to a 100 mL volumetric flask and dissolve in distilled water.

-

Filter the solution if necessary.

-

Dilute this solution with distilled water to obtain a final concentration within the calibrated linear range.

-

-

Spectrophotometric Measurement:

-

Data Analysis:

-

Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.

-

Determine the concentration of this compound Sodium in the sample solution from the calibration curve using its absorbance value.

-

Calculate the amount of this compound Sodium in the pharmaceutical formulation.

-

Protocol for this compound Axetil in Tablet Formulations

Objective: To determine the concentration of this compound Axetil in a given tablet formulation by UV spectroscopy.

Materials and Reagents:

-

This compound Axetil reference standard

-

This compound Axetil tablets

-

Methanol or 0.1N Hydrochloric Acid (HCl)

-

Volumetric flasks (10 mL, 100 mL)

-

Pipettes

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Sonicator

-

Filter paper (Whatman No. 41 or equivalent)

Procedure:

-

Preparation of Standard Stock Solution (100 µg/mL):

-

Preparation of Working Standard Solutions:

-

Preparation of Sample Solution:

-

Weigh and finely powder 20 tablets to determine the average weight.

-

Take a quantity of the tablet powder equivalent to 100 mg of this compound Axetil.

-

Transfer it to a 100 mL volumetric flask containing about 70 mL of the chosen solvent.

-

Sonicate for 15-20 minutes to ensure complete dissolution of the drug.

-

Make up the volume with the solvent and mix well.

-

Filter the solution through a suitable filter paper.

-

Dilute the filtrate with the solvent to obtain a final concentration within the calibrated linear range.

-

-

Spectrophotometric Measurement:

-

Data Analysis:

-

Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.

-

Determine the concentration of this compound Axetil in the sample solution from the calibration curve.

-

Calculate the amount of this compound Axetil in the tablets.

-

Visualizations

The following diagrams illustrate the experimental workflow for the quantitative analysis of this compound.

Caption: Experimental workflow for this compound analysis.

Caption: Logical relationship in this compound quantification.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. ijpsr.com [ijpsr.com]

- 5. article.sapub.org [article.sapub.org]

- 6. ijddr.in [ijddr.in]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Development and Validation of UV Spectrophotometric Method for Determination of this compound in Pharmaceutical Dosage forms | Semantic Scholar [semanticscholar.org]

- 10. tsijournals.com [tsijournals.com]

- 11. dergipark.org.tr [dergipark.org.tr]

Application Notes and Protocols for In Vivo Pharmacokinetic Studies of Cefuroxime

Topic: Animal Models for Studying Cefuroxime Pharmacokinetics In Vivo

These application notes provide a comprehensive overview of common animal models and detailed protocols for conducting in vivo pharmacokinetic (PK) studies of this compound. The information is intended for researchers, scientists, and drug development professionals to aid in the design and execution of non-clinical PK studies.

Introduction to this compound Pharmacokinetics

This compound is a second-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] It is widely used for surgical prophylaxis and to treat a variety of infections.[2][3] this compound is available for parenteral administration as this compound sodium and for oral use as the prodrug this compound axetil, which is hydrolyzed in vivo to the active this compound moiety.[4][5] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile through in vivo pharmacokinetic studies is critical for determining rational dosage regimens and ensuring therapeutic efficacy.[6]

Various animal models, including rats, dogs, rabbits, goats, and calves, have been utilized to characterize the pharmacokinetics of this compound.[4][6] The elimination half-life across these species generally ranges from 0.5 to 2.3 hours.[4]

Comparative Pharmacokinetic Data

The selection of an appropriate animal model is crucial for preclinical drug development. The following table summarizes key pharmacokinetic parameters of this compound obtained from studies in different animal species.

| Animal Model | Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC₀₋∞ (µg·h/mL) | t½ (h) | Reference |

| Sprague-Dawley Rat | Intravenous (IV) | 67.5 | - | - | 44.40 ± 5.60 | 0.56 ± 0.32 | [4] |

| Intramuscular (IM) | 67.5 | 60.12 ± 13.91 | 0.38 ± 0.13 | 100.00 ± 19.30 | 1.15 ± 0.30 | [4] | |

| Intraperitoneal (IP) | 67.5 | 40.54 ± 6.70 | 0.63 ± 0.13 | 91.60 ± 12.00 | 1.34 ± 0.28 | [4] | |

| Beagle Dog | IV Infusion | 20 | 80.20 ± 15.3 | 0.5 (End of Infusion) | 99.4 ± 11.2 | 1.15 ± 0.15 | |

| IV Infusion | 40 | 185 ± 40.0 | 0.5 (End of Infusion) | 225 ± 36.6 | 1.25 ± 0.15 | ||

| IV Infusion | 80 | 363 ± 65.2 | 0.5 (End of Infusion) | 486 ± 121 | 1.48 ± 0.23 | ||

| Goat | Intravenous (IV) | 20 | - | - | 47.83 ± 1.53 | 1.48 ± 0.08 | [6] |

| Intramuscular (IM) | 20 | 12.97 ± 0.37 | 0.52 ± 0.03 | 47.83 ± 1.53 | 2.09 ± 0.01 | [6] | |

| Rabbit | Intravenous (IV) | 25 | - | - | - | - | [7][8] |

| Intramuscular (IM) | 25 | - | - | - | - | [8] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋∞: Area under the plasma concentration-time curve from zero to infinity; t½: Elimination half-life. Values are presented as mean ± SD.

Experimental Protocols

Protocol 1: Pharmacokinetic Study of this compound Lysine in Rats

This protocol is adapted from a study investigating the pharmacokinetics of this compound lysine in Sprague-Dawley rats following intravenous, intramuscular, and intraperitoneal administration.[4]

3.1. Materials and Reagents

-

This compound lysine

-

Saline solution (0.9% NaCl)

-

Sprague-Dawley rats (200-250 g, male and female)

-

Heparinized microcentrifuge tubes

-

Anesthetic (e.g., isoflurane)

3.2. Experimental Procedure

-

Animal Acclimation: House rats under standard laboratory conditions (12 h light/dark cycle, controlled temperature and humidity) with free access to food and water for at least one week before the experiment.

-

Dosing Solution Preparation: Prepare a solution of this compound lysine in saline at the desired concentration.

-

Animal Grouping: Divide rats into three groups for IV, IM, and IP administration (n=8 per group, with equal numbers of males and females).[4]

-

Drug Administration: Administer a single dose of 67.5 mg/kg this compound lysine.[4]

-

Blood Sampling:

-

Collect blood samples (~0.3 mL) from the ophthalmic venous plexus into heparinized tubes at the following time points: 0 (predose), 0.083, 0.167, 0.333, 0.5, 0.75, 1, 2, 3, 4, 6, 8, 10, and 12 hours post-administration.[4]

-

-

Sample Processing:

Protocol 2: Pharmacokinetic Study of this compound in Beagle Dogs

This protocol is based on a bioequivalence study of this compound lysine and this compound sodium in Beagle dogs after intravenous infusion.[9]

3.1. Materials and Reagents

-

This compound sodium or this compound lysine

-

Saline solution (0.9% NaCl)

-

Beagle dogs (9-14 months, 10-14 kg, male and female)[9]

-

Heparinized tubes (1.5 mL)[9]

-

Infusion pump

3.2. Experimental Procedure

-

Animal Acclimation: House dogs individually in stainless-steel cages in a controlled environment with free access to a standard diet and water.[9]

-

Study Design: Employ a randomized, two-period crossover design with a one-week washout period between treatments.[9]

-

Drug Administration:

-

Blood Sampling:

-

Sample Processing:

Protocol 3: Bioanalytical Method for this compound Quantification in Plasma

This protocol provides a general procedure for plasma sample preparation and outlines conditions for two common analytical techniques: HPLC-UV and LC-MS/MS.

3.1. General Sample Preparation (Protein Precipitation) This method is effective for extracting this compound from plasma and is compatible with both HPLC-UV and LC-MS/MS analysis.[2][10]

-

Thaw frozen plasma samples on ice.

-

To a 200 µL aliquot of plasma in a microcentrifuge tube, add an internal standard (IS) solution (e.g., 20 µL of 200 µg/mL cephazolin for HPLC-UV).[2]

-

Add 100 µL of methanol followed by 100 µL of a 1:2 solution of trifluoroacetic acid:methanol to precipitate plasma proteins.[2] Vortex the sample for 10 seconds.

-

Alternatively, for LC-MS/MS, a simpler protein precipitation can be achieved by adding three volumes of cold methanol (containing the IS, e.g., tazobactam) to one volume of plasma.[10]

-

Centrifuge the mixture at high speed (e.g., 8,000-12,000 x g) for 10 minutes.[2][11]

-

Transfer the clear supernatant to an autosampler vial for injection into the chromatography system.

3.2. Analytical Method 1: HPLC with UV Detection A cost-effective and robust method for this compound quantification.

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., Brisa LC2 C18).[2]

-

Mobile Phase: Isocratic mixture of 0.1% trifluoroacetic acid in water and acetonitrile (75:25 v/v).[2]

-

Flow Rate: 1.0 mL/min.[7]

-

Retention Times: this compound (~9.8 min) and Cephazolin (IS, ~7.4 min).[2]

-

Quantification: Create a calibration curve by plotting the peak area ratio (this compound/IS) against known concentrations in blank plasma. The linear range is typically 0.25–50 µg/mL.[2]

3.3. Analytical Method 2: LC-MS/MS A highly sensitive and specific method for lower quantification limits.

-

LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer.

-

Column: C18 reverse-phase column (e.g., Zorbax SB-Aq, 4.6 × 250 mm, 5 µm).[10]

-

Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water, often with a modifier like 0.1% formic acid.[3]

-

Ionization: Electrospray Ionization (ESI), typically in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

-

Quantification: Prepare a calibration curve using spiked plasma standards. A typical linear range is 0.05–21 µg/mL.[10]

Visualizations: Workflows and Mechanisms

Diagram 1: Experimental Workflow

Caption: General workflow for an in vivo this compound pharmacokinetic study.

Diagram 2: this compound Mechanism of Action

Caption: this compound inhibits bacterial cell wall synthesis.

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. sms.carm.es [sms.carm.es]

- 3. Simple and robust analysis of this compound in human plasma and bone tissues by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Comparative pharmacokinetics of this compound lysine after single intravenous, intraperitoneal, and intramuscular administration to rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics of this compound in plasma and skin following IV-bolus administration in a rabbit model | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 8. This compound (JECFA Food Additives Series 49) [inchem.org]

- 9. Bioequivalence and Population Pharmacokinetic Modeling of Two Forms of Antibiotic, this compound Lysine and this compound Sodium, after Intravenous Infusion in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Simple and Robust Analysis of this compound in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ptfarm.pl [ptfarm.pl]

Application Notes and Protocols: Cefuroxime Stability in Analytical Solvents

Introduction

Cefuroxime is a second-generation cephalosporin antibiotic widely used in clinical practice. For accurate quantification in pharmaceutical formulations and biological matrices, understanding its stability in various analytical solvents is paramount. This document provides detailed application notes and protocols for testing the stability of this compound in commonly used analytical solvents. It is intended for researchers, scientists, and drug development professionals.

This compound is susceptible to degradation, primarily through hydrolysis of its β-lactam ring. The stability is influenced by factors such as pH, temperature, light, and the solvent matrix. These notes focus on the stability of this compound Sodium and this compound Axetil in solvents frequently used in chromatographic analysis, such as methanol and acetonitrile.

Degradation Pathways of this compound

The primary degradation pathway for this compound involves the hydrolysis of the β-lactam ring, leading to the formation of inactive metabolites. A significant degradation product of this compound Sodium is descarbamoyl-cefuroxime. This compound Axetil, the prodrug, undergoes hydrolysis to the active form, this compound, and can also degrade into other related substances.

This compound Sodium Degradation

This compound Axetil Degradation

Quantitative Stability Data

The stability of this compound in analytical solvents is critical for the accuracy of analytical methods. The following tables summarize the stability of this compound Sodium and this compound Axetil in various solvent systems.

This compound Sodium Stability

| Solvent System | Concentration | Temperature | Duration | Percent Remaining | Citation |